2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O6S/c1-36-25-8-5-20(16-26(25)37-2)9-10-33-28(35)23-17-21(32-11-14-38-15-12-32)6-7-24(23)31-29(33)40-19-27(34)30-18-22-4-3-13-39-22/h3-8,13,16-17H,9-12,14-15,18-19H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSENSQHGPLLHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a quinazolinone core , a morpholine ring , and multiple methoxy groups , contributing to its unique chemical properties. Its IUPAC name is:
Molecular Weight: 418.5 g/mol
Chemical Formula: C31H34N4O6S
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Morpholine Ring: This is done via nucleophilic substitution reactions.
- Acetamide Formation: The final step involves creating the acetamide linkage with the furan moiety.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this structure have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain quinazolinone derivatives displayed cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .
COX Inhibition
Quinazolinone compounds have also been investigated for their COX (cyclooxygenase) inhibitory activities. A related study found that specific derivatives exhibited up to 47% COX-2 inhibition at a concentration of 20 μM . This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | COX Inhibition | 20 | |
| Compound C | Antimicrobial | 15 |
Case Studies
-
Case Study on Anticancer Activity:
In a clinical setting, a derivative of the quinazolinone family was tested against human breast cancer cell lines. The study reported significant apoptosis induction and cell cycle arrest at G1 phase, indicating its potential as an anticancer agent. -
Case Study on COX Inhibition:
Another study focused on the anti-inflammatory effects of quinazolinones in animal models of inflammation. The results showed reduced swelling and pain in treated groups compared to controls, supporting its use in inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to this structure have shown promising results in inhibiting cancer cell proliferation. Studies indicate that quinazoline derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms, such as inhibiting key signaling pathways involved in tumor growth and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Pharmacokinetics :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Core Quinazolinone Modifications
The quinazolinone scaffold is conserved across analogues, but substituents at positions 3, 4, and 6 vary significantly:
- Position 3 : The target compound has a 3,4-dimethoxyphenethyl group, whereas analogues like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (CAS 763114-88-1) feature a 4-chlorophenyl group . The methoxy groups in the target compound may enhance electron-donating effects and steric bulk compared to halogens.
Sulfanyl-Acetamide Side Chain Variations
The acetamide side chain is a critical pharmacophore. Key differences include:
- N-Substituents : The target compound’s furfurylmethyl group differs from 2,4,6-trimethylphenyl (CAS 763114-31-4) or oxolan-2-ylmethyl (CAS 871493-35-5) groups. The furan ring may introduce π-π stacking interactions, while alkyl/ether substituents could alter steric hindrance .
- Sulfanyl Linker : This moiety is conserved, suggesting its role in maintaining conformational flexibility or covalent binding to targets .
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular weight ≈ 580–600 g/mol (based on analogues). The 3,4-dimethoxyphenyl and morpholine groups likely increase polarity compared to chlorophenyl derivatives (e.g., CAS 763114-88-1, MW 464.0) .
- logP Predictions : The morpholine and furan groups may lower logP compared to alkyl-substituted analogues, improving aqueous solubility .
Structure-Activity Relationship (SAR) Insights
- Position 3 Substitutions : Bulky groups (e.g., 3,4-dimethoxyphenethyl) may enhance target binding but reduce cell permeability compared to smaller halogens.
- Position 6 Modifications : Morpholine improves solubility, whereas sulfonamide groups (e.g., CAS 477329-16-1) might enhance hydrogen bonding .
- Acetamide Tail : Furfurylmethyl groups could optimize interactions with hydrophobic pockets, while trimethylphenyl groups may increase metabolic stability .
Comparative Data Table
Q & A
Q. What synthetic routes are established for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., acetyl chloride with intermediates in CH₂Cl₂/Na₂CO₃) and amide coupling. Purification employs silica gel chromatography and recrystallization from ethyl acetate .
Q. Which spectroscopic methods confirm structural integrity?
Critical techniques include ¹H/¹³C NMR (to resolve proton/carbon environments), ESI/APCI mass spectrometry (for molecular weight), and IR spectroscopy (functional group identification) .
Q. What safety protocols are required during handling?
Use PPE, fume hoods, and avoid inhalation/skin contact. For exposure, rinse with water and consult a physician. Store in amber vials under inert gas (e.g., N₂) at -20°C .
Q. What solvents enhance solubility for biological assays?
The compound is soluble in DMSO/DMF but sparingly in water. Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility .
Q. How is purity assessed post-synthesis?
HPLC (≥95% purity via UV detection), supported by mass spectrometry and elemental analysis. Consistent retention times across columns validate purity .
Advanced Research Questions
Q. How can reaction conditions optimize yield and purity?
Optimize temperature (room temperature for overnight stirring), solvent polarity (CH₂Cl₂ for acetyl chloride reactions), and reagent stoichiometry (excess acetyl chloride). Monitor via TLC and use gradient elution in chromatography .
Q. What strategies resolve NMR data discrepancies between batches?
Discrepancies may arise from tautomerism or residual solvents. Use deuterated solvents, variable-temperature NMR, and spiking with authentic standards. Cross-validate with HRMS .
Q. Which in vitro assays elucidate mechanism of action?
Employ kinase inhibition assays (e.g., ADP-Glo™), cell viability (MTT), and Western blotting for target validation. Molecular docking predicts binding modes to enzymes like PI3K .
Q. How are degradation pathways identified under stress conditions?
Accelerated stability testing (40°C/75% RH, UV light) followed by LC-MS/MS analysis identifies degradation products. Compare fragmentation patterns to known acetamide pathways .
Q. What SAR approaches improve bioactivity?
Modify morpholine (e.g., replace with piperazine) or furan (e.g., introduce halogens) to alter pharmacokinetics. Test analogs in enzyme inhibition and cytotoxicity assays .
Q. How do computational models predict off-target effects?
Tools like SwissTargetPrediction or SEA identify off-targets via structural similarity. Validate with broad-panel binding assays (e.g., Eurofins Cerep) .
Q. What mitigates risks from reactive intermediates?
In-situ quenching (e.g., Na₂SO₃ for sulfonyl chlorides), scavenger resins, and real-time IR monitoring reduce hazardous intermediate accumulation .
Q. How is bioavailability enhanced in preclinical models?
Formulate with surfactants (Tween 80) or nanoparticles (PLGA-based). Prodrug strategies (e.g., esterification) improve plasma half-life .
Q. Which metabolomic studies track biotransformation?
Incubate with liver microsomes and analyze metabolites via LC-HRMS. Isotopic labeling (e.g., ¹⁴C) traces hepatic clearance pathways .
Q. How are diastereomers separated chromatographically?
Chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Supercritical fluid chromatography (SFC) offers faster separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
